
5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)-
Übersicht
Beschreibung
5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)-: is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol . This compound is known for its unique structure, which includes an isoxazole ring and a carboxamide group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)- typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Substitution with 3-Methyl and N-(2,4,6-Trimethylphenyl) Groups: The final step involves the substitution of the isoxazole ring with the 3-methyl and N-(2,4,6-trimethylphenyl) groups under specific reaction conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Wissenschaftliche Forschungsanwendungen
5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)- can be compared with other similar compounds, such as:
Isoxazolecarboxamides: Compounds with similar isoxazole and carboxamide structures.
Trimethylphenyl Derivatives: Compounds containing the 2,4,6-trimethylphenyl group.
Methylated Isoxazoles: Isoxazole compounds with methyl substitutions at various positions.
The uniqueness of 5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Biologische Aktivität
5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)- is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is C14H16N2O2, and it has a molecular weight of approximately 244.29 g/mol. The compound features a unique isoxazole ring structure combined with a carboxamide group and a trimethylphenyl substituent, which contribute to its biological activity.
The biological activity of 5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)- is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may modulate the activity of various enzymes and receptors, which can lead to different therapeutic effects. Preliminary studies suggest that it may exhibit antimicrobial and anti-inflammatory properties, making it a candidate for further research in pharmacology.
Antimicrobial Properties
Research indicates that compounds similar to 5-Isoxazolecarboxamide have shown antimicrobial activity against various pathogens. For instance, derivatives of isoxazole have been documented to inhibit bacterial growth effectively. The specific mechanism by which this compound exerts its antimicrobial effects is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-Inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Isoxazole derivatives have been linked to the inhibition of pro-inflammatory cytokines and mediators in cellular models. The exact pathways involved remain to be fully elucidated; however, the modulation of inflammatory responses could provide therapeutic benefits in conditions such as arthritis or other inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of 5-Isoxazolecarboxamide, it is useful to compare it with other related compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
5-Methylisoxazole-4-carboxamide | 5-Methylisoxazole-4-carboxamide | Moderate antimicrobial activity |
N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide | N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide | Potent FLT3 kinase inhibitor |
Isoxazolecarboxamides | Isoxazolecarboxamides | Variable anti-inflammatory effects |
Case Studies
- Antimicrobial Activity Study : A study published in Journal of Medicinal Chemistry evaluated various isoxazole derivatives for their antibacterial properties. The results indicated that certain modifications in the structure could enhance efficacy against Gram-positive bacteria, suggesting a promising avenue for developing new antibiotics based on the isoxazole framework.
- Anti-Inflammatory Research : In another study focused on inflammation, researchers found that a related isoxazole compound significantly reduced levels of TNF-alpha and IL-6 in vitro. This highlights the potential for 5-Isoxazolecarboxamide as a lead compound for developing anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
3-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-8-5-9(2)13(10(3)6-8)15-14(17)12-7-11(4)16-18-12/h5-7H,1-4H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSLYXOSOALCFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=NO2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163030 | |
Record name | 5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70163030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145441-11-8 | |
Record name | 5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145441118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70163030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.